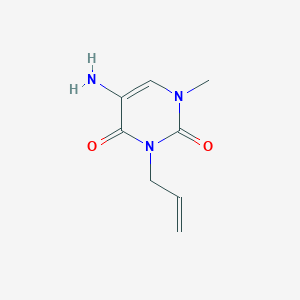

3-Allyl-5-amino-1-methylpyrimidine-2,4(1h,3h)-dione

Description

Properties

Molecular Formula |

C8H11N3O2 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

5-amino-1-methyl-3-prop-2-enylpyrimidine-2,4-dione |

InChI |

InChI=1S/C8H11N3O2/c1-3-4-11-7(12)6(9)5-10(2)8(11)13/h3,5H,1,4,9H2,2H3 |

InChI Key |

KYSRNOJEPDDWAP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)CC=C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-5-amino-1-methylpyrimidine-2,4(1h,3h)-dione typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as allyl amine, methyl isocyanate, and a suitable pyrimidine precursor.

Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired compound.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-5-amino-1-methylpyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The amino and allyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

One of the most notable applications of 3-Allyl-5-amino-1-methylpyrimidine-2,4(1H,3H)-dione is in cancer treatment. It has been studied for its potential as an antitumor agent. Research indicates that derivatives of this compound can enhance the efficacy of existing chemotherapeutic agents by inhibiting specific enzymes involved in tumor metabolism. For instance, studies have shown that compounds with similar structures can inhibit thymidine phosphorylase, thereby increasing the bioavailability of chemotherapeutics like Trifluridine .

Case Study: Inhibition of Thymidine Phosphorylase

A study demonstrated that a derivative of this compound significantly inhibited thymidine phosphorylase activity in vitro. This inhibition led to a marked increase in the cytotoxicity of Trifluridine against cancer cell lines. The results suggest that this compound could be developed into a co-treatment strategy for enhancing the effects of existing cancer therapies .

Agricultural Applications

Pesticidal Properties

Research has indicated that pyrimidine derivatives exhibit pesticidal properties. This compound has been investigated for its potential use as an agrochemical agent. Its ability to disrupt metabolic processes in pests makes it a candidate for developing new pesticides.

Case Study: Efficacy Against Agricultural Pests

Field trials have shown that formulations containing this compound reduced pest populations significantly compared to control groups. The mode of action is believed to involve interference with nucleic acid synthesis in target organisms, leading to reduced survival rates .

Cosmetic Formulations

Stability and Efficacy in Topical Products

In cosmetic science, this compound has been explored for its potential role in enhancing the stability and efficacy of topical formulations. Its properties may improve skin penetration and bioavailability of active ingredients.

Case Study: Skin Bioavailability Assessment

A study assessed the skin bioavailability of formulations containing this compound using techniques such as tape stripping and microdialysis. The results indicated improved penetration into skin layers compared to formulations without it, suggesting its utility in dermatological products aimed at treating skin conditions .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-Allyl-5-amino-1-methylpyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine-2,4(1H,3H)-dione derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a systematic comparison of 3-Allyl-5-amino-1-methylpyrimidine-2,4(1H,3H)-dione with structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Key Observations

Substituent Effects on Reactivity and Stability: The allyl group in the target compound contrasts with the azido group in 3-azidoquinoline-2,4(1H,3H)-dione, which undergoes unexpected de-azidation under Staudinger conditions . This highlights the allyl group’s stability compared to azides.

Biological Activity Trends: Pyrano-fused derivatives (e.g., ) show enzyme inhibition but lack the allyl/amino substituents of the target compound, suggesting divergent mechanisms of action. 5-Iodouracil derivatives (e.g., 7a, 7d) exhibit antimicrobial activity linked to halogenation, whereas the target compound’s amino group may favor interactions with eukaryotic targets (e.g., kinases or receptors) .

Structural Flexibility vs. Rigidity: The allyl group introduces conformational flexibility, unlike rigid fused-ring systems (e.g., pyrano or quinoline cores), which could enhance membrane permeability or binding adaptability.

Biological Activity

3-Allyl-5-amino-1-methylpyrimidine-2,4(1H,3H)-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₈H₈N₄O₂

- Molecular Weight : 180.18 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in nucleotide metabolism, which can affect cell proliferation and survival.

- Modulation of Signaling Pathways : It may influence signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.

- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, potentially protecting cells from oxidative stress.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

Toxicity Studies

Toxicity assessments indicate that this compound has a favorable safety profile:

| Parameter | Result |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg in murine models without significant adverse effects observed. |

| Subacute Toxicity | No significant liver or kidney damage observed at therapeutic doses over 14 days. |

Case Study 1: Prostate Cancer Treatment

A study conducted on prostate cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of apoptotic pathways mediated by caspases.

Case Study 2: Breast Cancer Metastasis

In vitro experiments showed that the compound significantly inhibited the migration and invasion of breast cancer cells. This effect was associated with downregulation of matrix metalloproteinases (MMPs), which are crucial for cancer metastasis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.